molecular formula C22H20N2O4S2 B2547191 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1021227-63-3

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2547191
CAS No.: 1021227-63-3
M. Wt: 440.53
InChI Key: SCFJBPZMSQBRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide" is a unique organic molecule characterized by its complex structure, comprising multiple functional groups including thiazole, benzo[d][1,3]dioxole, and acetamide. It exhibits distinct chemical behaviors, making it of great interest in various fields like medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide" generally involves multi-step processes including:

  • Formation of thiazole derivatives: : Starting with precursors like 2-aminothiazole, reactants are subjected to acylation and cyclization.

  • Incorporation of benzo[d][1,3]dioxole:

  • Acetamide functionalization: : The final step involves coupling with acetic anhydride under mild conditions to incorporate the acetamide group.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and efficiency, often employing catalysts and controlled environments to ensure high purity. Techniques like chromatography and crystallization are utilized for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole moiety.

  • Reduction: : Reduction reactions can be applied to the thiazole ring under specific conditions.

  • Substitution: : Nucleophilic substitutions can occur, especially at the thiazole and acetamide sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, and water.

  • Catalysts: : Transition metal catalysts, acid and base catalysts.

Major Products Formed

Depending on the reaction, products can include modified thiazole derivatives, reduced benzo[d][1,3]dioxole systems, or substituted acetamides.

Scientific Research Applications

The compound is highly valued for its applications across various scientific domains:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : Used in biochemical assays to study enzyme interactions.

  • Medicine: : Investigated for its potential therapeutic properties, particularly as an anti-inflammatory or anticancer agent.

  • Industry: : Applied in materials science for developing specialized polymers or coatings.

Mechanism of Action

The compound operates by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes and receptor sites within cells.

  • Pathways Involved: : Its structure allows it to inhibit specific enzymes or bind to receptors, thereby modulating biochemical pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Compared to other thiazole derivatives or benzo[d][1,3]dioxole-containing compounds, "2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide" stands out due to its unique combination of functional groups, enhancing its reactivity and specificity in chemical and biological assays.

  • Similar Compounds: : Thiazole-based compounds, benzo[d][1,3]dioxole derivatives, and acetamide analogs.

This compound offers a wealth of possibilities for further research and development in various fields, reflecting the innovative nature of modern organic chemistry.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-14(15-5-3-2-4-6-15)23-21(26)10-17-11-29-22(24-17)30-12-18(25)16-7-8-19-20(9-16)28-13-27-19/h2-9,11,14H,10,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFJBPZMSQBRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.